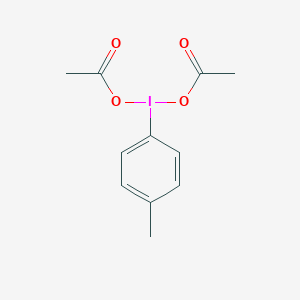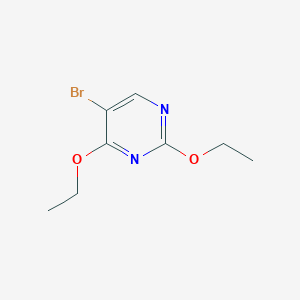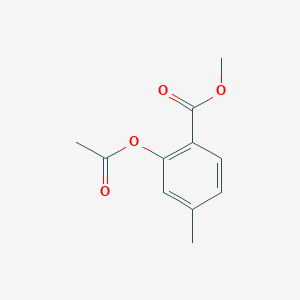
p-(Diacetoxyiodo)-toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(Diacetoxyiodo)-toluene is an organoiodine compound that belongs to the class of hypervalent iodine compounds. These compounds are known for their ability to participate in a variety of chemical reactions, making them valuable reagents in organic synthesis. The presence of the iodine atom in a hypervalent state allows for unique reactivity patterns that are not commonly observed with other elements.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(Diacetoxyiodo)-toluene typically involves the oxidation of iodoarenes. One common method is the reaction of 4-methyliodobenzene with peracetic acid in the presence of acetic anhydride. The reaction proceeds under mild conditions and yields the desired product with good efficiency. The general reaction scheme is as follows:
4-Methyliodobenzene+Peracetic Acid+Acetic Anhydride→Bis(acetyloxy)(4-methylphenyl)-lambda 3 -iodane
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized nature of the compound. scaling up the laboratory procedures with appropriate safety measures and optimized reaction conditions can facilitate industrial production.
Chemical Reactions Analysis
Types of Reactions
p-(Diacetoxyiodo)-toluene undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Substitution: It participates in electrophilic substitution reactions.
Addition: It can add to unsaturated compounds, such as alkenes and alkynes.
Common Reagents and Conditions
Oxidation: Common reagents include peracids and hydrogen peroxide. The reactions are typically carried out under mild conditions.
Substitution: Reagents such as nucleophiles (e.g., amines, alcohols) are used. The reactions often require a catalyst or a base.
Addition: Reagents include alkenes and alkynes. The reactions are usually carried out at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce various substituted aromatic compounds.
Scientific Research Applications
p-(Diacetoxyiodo)-toluene has several scientific research applications:
Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It finds applications in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of p-(Diacetoxyiodo)-toluene involves the transfer of the hypervalent iodine atom to the substrate. This transfer can occur through various pathways, including single-electron transfer and nucleophilic substitution. The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparison with Similar Compounds
Similar Compounds
Iodobenzene diacetate: Another hypervalent iodine compound with similar reactivity.
Iodosylbenzene: Known for its oxidizing properties.
Diacetoxyiodobenzene: Used in similar oxidation and substitution reactions.
Uniqueness
p-(Diacetoxyiodo)-toluene is unique due to the presence of the 4-methylphenyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent for specific synthetic applications where other hypervalent iodine compounds may not be as effective.
Properties
IUPAC Name |
[acetyloxy-(4-methylphenyl)-λ3-iodanyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO4/c1-8-4-6-11(7-5-8)12(15-9(2)13)16-10(3)14/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJIDOMMYDNFCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)I(OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382907 |
Source


|
| Record name | Bis(acetyloxy)(4-methylphenyl)-lambda~3~-iodane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16308-16-0 |
Source


|
| Record name | Bis(acetyloxy)(4-methylphenyl)-lambda~3~-iodane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Calcium 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B172434.png)

![1,4-Dioxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B172440.png)


